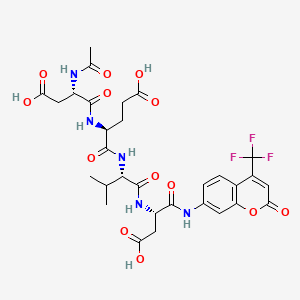

Ac-DEVD-AFC

Beschreibung

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34F3N5O13/c1-12(2)25(38-26(47)17(6-7-21(40)41)36-28(49)18(10-22(42)43)34-13(3)39)29(50)37-19(11-23(44)45)27(48)35-14-4-5-15-16(30(31,32)33)9-24(46)51-20(15)8-14/h4-5,8-9,12,17-19,25H,6-7,10-11H2,1-3H3,(H,34,39)(H,35,48)(H,36,49)(H,37,50)(H,38,47)(H,40,41)(H,42,43)(H,44,45)/t17-,18-,19-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDRODOYEFEHGG-NUDCOPPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34F3N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942217 | |

| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-2,5,8,11-tetrahydroxy-13-(hydroxy{[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]imino}methyl)-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

729.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201608-14-2 | |

| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-2,5,8,11-tetrahydroxy-13-(hydroxy{[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]imino}methyl)-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Principle of Caspase-3 Assay Using Ac-DEVD-AFC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies underlying the caspase-3 activity assay utilizing the fluorogenic substrate Ac-DEVD-AFC. Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activity is a widely recognized hallmark of programmed cell death. The this compound assay offers a sensitive and specific method for quantifying this activity, making it an invaluable tool in apoptosis research and the development of therapeutics that modulate cell death pathways.

Core Principles of the this compound Caspase-3 Assay

The caspase-3 assay using this compound is a fluorometric method that quantifies the enzymatic activity of caspase-3. The principle of this assay is centered on the specific recognition and cleavage of a synthetic peptide substrate by active caspase-3, which results in the release of a quantifiable fluorescent molecule.

The substrate, this compound, is a tetrapeptide, Asp-Glu-Val-Asp (DEVD), which mimics the cleavage site of one of caspase-3's key physiological substrates, poly (ADP-ribose) polymerase (PARP).[1] This DEVD sequence is specifically recognized by active caspase-3. The N-terminus of the peptide is acetylated (Ac) to enhance its stability and prevent degradation by aminopeptidases.

Covalently linked to the C-terminus of the DEVD peptide is the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). In its conjugated form (this compound), the AFC molecule is non-fluorescent or exhibits very low fluorescence. Upon the induction of apoptosis, caspase-3 is activated and cleaves the peptide substrate between the aspartic acid (D) residue and the AFC molecule.[1] This cleavage event liberates the free AFC, which is highly fluorescent.

The amount of liberated AFC, and thus the intensity of the fluorescent signal, is directly proportional to the activity of caspase-3 in the sample. The fluorescence can be measured using a fluorometer or a fluorescence microplate reader at the optimal excitation and emission wavelengths for AFC.

Caspase-3 Activation Signaling Pathways

Caspase-3 is synthesized as an inactive zymogen, procaspase-3, and its activation is a critical event in the apoptotic cascade. Two primary signaling pathways lead to the activation of caspase-3: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.

The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors (e.g., FasR, TNFR1).[2][3] This binding event leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruits procaspase-8 to form the Death-Inducing Signaling Complex (DISC).[2][3] Within the DISC, procaspase-8 molecules undergo proximity-induced auto-activation. Active caspase-8 can then directly cleave and activate procaspase-3, committing the cell to apoptosis.[2][3][4]

The Intrinsic Pathway: This pathway is triggered by various intracellular stress signals, such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to the activation of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak, which induce mitochondrial outer membrane permeabilization (MOMP).[2][3] This results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates procaspase-9.[2][3] Active caspase-9 subsequently cleaves and activates the executioner procaspase-3.[2][3][4]

The following diagram illustrates the key steps in the activation of caspase-3 through both the extrinsic and intrinsic pathways.

Data Presentation

Quantitative data for the this compound caspase-3 assay are summarized in the tables below for easy reference and comparison.

Table 1: Substrate and Fluorophore Properties

| Parameter | Value | Reference |

| Substrate | This compound | [1] |

| Molecular Weight | 729.6 g/mol | [5] |

| Km for Caspase-3 | 9.7 µM | [5][6][7] |

| Fluorophore | AFC (7-amino-4-trifluoromethylcoumarin) | [1] |

| Excitation Wavelength | 400 nm | [1][5][6] |

| Emission Wavelength | 505 nm | [1][5][6] |

Table 2: Typical Reagent Concentrations and Incubation Parameters

| Reagent/Parameter | Concentration/Condition | Reference |

| This compound Stock Solution | 1 mM in DMSO | [7] |

| Final this compound Concentration | 50 µM | [7] |

| Cell Lysate Protein Concentration | 50-200 µg | [7] |

| Incubation Temperature | 37°C | [1][7] |

| Incubation Time | 1-2 hours | [7] |

Experimental Protocols

The following is a generalized protocol for the measurement of caspase-3 activity in cell lysates using this compound. It is important to note that optimal conditions may vary depending on the cell type and experimental setup, and therefore, optimization is recommended.

Reagent Preparation

-

Lysis Buffer: A typical lysis buffer composition is 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Immediately before use, add 10 mM DTT.

-

Assay Buffer: A common assay buffer is 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, and 10% sucrose, at pH 7.2.[1]

-

This compound Substrate Stock Solution (1 mM): Reconstitute lyophilized this compound in DMSO to a final concentration of 1 mM. Store in aliquots at -20°C.[7]

-

Caspase-3 Inhibitor (Optional Control): A specific caspase-3 inhibitor, such as Ac-DEVD-CHO, can be used as a negative control to confirm that the measured fluorescence is due to caspase-3 activity.

Experimental Workflow

The workflow for a typical caspase-3 assay is depicted in the diagram below.

References

Ac-DEVD-AFC: A Comprehensive Technical Guide to its Spectroscopic Properties and Use in Caspase-3 Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic caspase-3 substrate, Ac-DEVD-AFC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin). It details its excitation and emission spectra, provides comprehensive experimental protocols for its application in caspase-3 activity assays, and illustrates key mechanisms and workflows through detailed diagrams. This document is intended to serve as a core resource for researchers and professionals involved in apoptosis research and drug development.

Core Properties of this compound

This compound is a synthetic tetrapeptide substrate specifically designed for the sensitive detection of caspase-3 and related caspase activity.[1][2] The DEVD sequence is derived from the cleavage site in poly (ADP-ribose) polymerase (PARP), a key substrate of caspase-3.[2][3] Upon cleavage by an active caspase-3 enzyme between the aspartic acid (D) residue and the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore, the AFC molecule is released, resulting in a quantifiable increase in fluorescence.[3][4] This substrate's hydrophobic nature enhances its membrane permeability, making it suitable for both purified enzyme assays and cell-based applications.[1]

Spectral Properties

The key quantitative data regarding the excitation and emission spectra of the liberated AFC fluorophore are summarized in the table below. It is important to note the slight variations in reported peak emission wavelengths across different suppliers.

| Parameter | Wavelength (nm) | Source |

| Excitation Maximum (λex) | 400 | [2][3][4][5][6][7] |

| Emission Maximum (λem) | 505 | [2][4][6][7] |

| Emission Range | 480 - 520 | [3] |

| Alternative Emission Maximum | 530 | [5] |

Enzymatic Reaction and Detection Principle

The fundamental principle of the this compound assay is the enzymatic cleavage of the substrate by caspase-3, leading to the release of the fluorescent AFC group. This process is illustrated in the signaling pathway diagram below.

Caption: Caspase-3 activation and cleavage of this compound.

Experimental Protocols

This section provides detailed methodologies for performing caspase-3 activity assays using this compound with either purified active caspase-3 or cell lysates.

Protocol 1: In Vitro Caspase-3 Activity Assay with Purified Enzyme

This protocol is designed to measure the activity of purified, active recombinant caspase-3.

Materials:

-

Purified, active recombinant caspase-3

-

This compound substrate

-

Ac-DEVD-CHO (caspase-3 inhibitor, optional control)

-

Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2[3]

-

DMSO

-

Microplate reader capable of excitation at 400 nm and emission detection at 505 nm.

Procedure:

-

Substrate Preparation: Reconstitute lyophilized this compound in DMSO to create a 1 mg/ml stock solution.[3] Further dilute this stock solution in the assay buffer to the desired final concentration (typically 50 µM).[2]

-

Reaction Setup:

-

For a standard reaction, add 50 ng of purified active caspase-3 to a microplate well.[3]

-

For an inhibitor control, pre-incubate the active caspase-3 with a caspase-3 inhibitor like Ac-DEVD-CHO before adding the substrate.[3]

-

Add the prepared this compound solution to each well to initiate the reaction. The total reaction volume can be adjusted as needed (e.g., 100 µl).

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[2][3]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[2][3]

-

Data Analysis: The increase in fluorescence intensity is directly proportional to the caspase-3 activity.

Protocol 2: Caspase-3 Activity Assay in Cell Lysates

This protocol outlines the procedure for measuring caspase-3 activity in cell lysates following the induction of apoptosis.

Materials:

-

Cultured cells (control and treated to induce apoptosis)

-

This compound substrate

-

Cell Lysis Buffer: 25 mM HEPES (pH 7.4), 0.1% Triton X-100, 10% glycerol, 5 mM DTT, and protease inhibitors (e.g., 1 mM PMSF, 10 µg/mL pepstatin, 10 µg/mL leupeptin).[5]

-

2X Reaction Buffer: (e.g., 40 mM PIPES, 200 mM NaCl, 20 mM DTT, 2 mM EDTA, 0.2% (w/v) CHAPS, 20% sucrose, pH 7.2)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Plate cells in a 96-well plate and treat them with the desired apoptotic stimulus. Include an untreated control group.

-

Cell Lysis:

-

Lysate Preparation:

-

Add 50 µl of 2X Reaction Buffer containing DTT to each sample.[2]

-

The protein concentration of the lysates can be determined at this stage to normalize the activity.

-

-

Substrate Addition: Add 5 µl of 1 mM this compound (for a final concentration of 50 µM) to each well.[2]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[2]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader set to 400 nm excitation and 505 nm emission.[2]

-

Data Analysis: The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the treated samples to the untreated controls.[2]

Experimental Workflow for Caspase-3 Inhibition Assay

The following diagram illustrates a typical workflow for screening potential caspase-3 inhibitors using the this compound substrate.

Caption: Workflow for a caspase-3 inhibition assay.

References

An In-Depth Technical Guide to Ac-DEVD-AFC Fluorescence for Caspase-3 Activity Measurement

This technical guide provides a comprehensive overview of the fluorogenic substrate Ac-DEVD-AFC, its application in detecting caspase-3 activity, and the underlying signaling pathways. It is intended for researchers, scientists, and professionals in drug development engaged in apoptosis research.

Core Principles of this compound Fluorescence

This compound (N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin) is a highly specific and sensitive fluorogenic substrate for caspase-3, a key executioner caspase in the apoptotic pathway.[1][2][3] The substrate consists of the tetrapeptide sequence DEVD, which is the recognition and cleavage site for caspase-3, conjugated to the fluorescent reporter molecule 7-amino-4-trifluoromethylcoumarin (AFC).[4][5]

In its intact form, this compound is non-fluorescent. Upon the induction of apoptosis, procaspase-3 is cleaved and activated. Activated caspase-3 then recognizes and cleaves the DEVD sequence of the substrate, releasing the AFC fluorophore.[4] The liberated AFC exhibits strong fluorescence, which can be measured using a fluorometer. The intensity of the fluorescence is directly proportional to the activity of caspase-3 in the sample.[2]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and its interaction with caspase-3.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Full Chemical Name | N-Acetyl-L-α-aspartyl-L-α-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine | [2] |

| Molecular Weight | 729.61 g/mol | [1] |

| CAS Number | 201608-14-2 | [1] |

| Excitation Wavelength (λex) | ~400 nm | [1][2] |

| Emission Wavelength (λem) | ~505 nm | [1][2] |

| Appearance | White to yellow solid | [1] |

| Solubility | Soluble in DMSO | [1] |

Table 2: Kinetic Parameters for Caspase-3 Cleavage of this compound

| Parameter | Value | Description | Reference(s) |

| Michaelis Constant (Km) | 9.7 µM | The substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. | [3][5][6] |

| Catalytic Rate Constant (kcat) | Not explicitly reported; described as a "rapid turnover rate" | Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time. | [7] |

Signaling Pathways Involving Caspase-3 Activation

Caspase-3 is a central executioner caspase that is activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The following diagram illustrates the key steps leading to caspase-3 activation.

Caption: Caspase-3 activation via extrinsic and intrinsic pathways.

Experimental Protocols

This section provides detailed methodologies for performing a caspase-3 activity assay using this compound with either purified enzyme or cell lysates.

In Vitro Caspase-3 Activity Assay with Purified Enzyme

This protocol is designed to measure the activity of purified, active caspase-3.

Materials:

-

Purified, active recombinant caspase-3

-

This compound substrate

-

Ac-DEVD-CHO (caspase-3 inhibitor, for negative control)

-

Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2[4]

-

DMSO

-

96-well black microplate

-

Fluorometer with excitation at 400 nm and emission at 505 nm

Procedure:

-

Reagent Preparation:

-

Assay Setup:

-

Prepare the reaction mixture by diluting the this compound stock solution in Assay Buffer. A final concentration of 10-50 µM is recommended.[5]

-

For the inhibitor control, add Ac-DEVD-CHO to a final concentration of 100 nM.

-

Add 50 ng of purified, active caspase-3 to each well.[4]

-

Include a blank control with Assay Buffer and substrate but no enzyme.

-

-

Incubation:

-

Incubate the plate at 37°C for 1 hour, protected from light.[4]

-

-

Measurement:

-

Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[4]

-

Caspase-3 Activity Assay in Cell Lysates

This protocol is for measuring caspase-3 activity in cells that have been induced to undergo apoptosis.

Materials:

-

Cultured cells (e.g., Jurkat, HeLa)

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Cell Lysis Buffer: 25 mM HEPES (pH 7.4), 0.1% Triton X-100, 10% glycerol, 5 mM DTT, 1 mM PMSF, 10 µg/mL pepstatin, and 10 µg/mL leupeptin[1]

-

This compound substrate

-

BCA Protein Assay Kit

-

96-well black microplate

-

Fluorometer

Procedure:

-

Cell Treatment:

-

Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Treat cells with the desired apoptosis-inducing agent for the appropriate time and concentration. Include an untreated control group.

-

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a BCA Protein Assay Kit.

-

-

Assay Setup:

-

In a 96-well black microplate, add 20-50 µg of cell lysate protein to each well.

-

Prepare a reaction mixture containing this compound in Assay Buffer (as described in 4.1) and add it to each well. A final substrate concentration of 50-100 µM is recommended.[1][5]

-

Include a blank control with Lysis Buffer and the reaction mixture.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[5]

-

-

Measurement:

-

Measure the fluorescence intensity at Ex/Em = 400/505 nm. The results can be expressed as relative fluorescence units (RFU) or normalized to the protein concentration.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for a caspase-3 activity assay and the logical relationship between caspase-3 activation and the resulting fluorescence.

Caption: General workflow for a cell-based caspase-3 activity assay.

References

The Role of Ac-DEVD-AFC in Apoptosis Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fluorogenic substrate Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-7-amino-4-trifluoromethylcoumarin (Ac-DEVD-AFC). It details its mechanism of action, application in quantitative enzyme assays, and its significance in the study of apoptosis. The document offers comprehensive experimental protocols and visual diagrams to facilitate its use in research and drug development.

Introduction to Apoptosis and Effector Caspases

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. This process is executed by a family of cysteine-aspartic proteases known as caspases. These enzymes are synthesized as inactive zymogens and are activated through specific proteolytic cleavage events in a cascading manner.

Caspases are broadly categorized into initiators (e.g., Caspase-8, Caspase-9) and effectors or executioners (e.g., Caspase-3, Caspase-7). The activation of effector caspases marks the point of no return in the apoptotic process. Active Caspase-3 and Caspase-7 are responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies. Given their central role, the detection of active Caspase-3 and -7 is a reliable and widely used method for identifying and quantifying apoptotic events.

This compound: A Fluorogenic Substrate for Caspase-3/7

This compound is a synthetic, fluorogenic substrate designed for the highly sensitive detection of active Caspase-3 and, to a lesser extent, Caspase-7. The molecule consists of a specific four-amino-acid peptide sequence (DEVD) that is recognized and cleaved by these effector caspases. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).

Mechanism of Action

In its intact form, the this compound molecule is non-fluorescent or exhibits very low intrinsic fluorescence. The AFC fluorophore is quenched by the attached peptide sequence. Upon the induction of apoptosis, active Caspase-3 or Caspase-7 recognizes and cleaves the substrate after the aspartate residue in the DEVD sequence. This cleavage event liberates the AFC group, which, in its free form, becomes intensely fluorescent upon excitation with ultraviolet light. The resulting fluorescence intensity is directly proportional to the amount of active Caspase-3/7 present in the sample, enabling precise quantification of enzyme activity.

Caption: Mechanism of this compound cleavage by active Caspase-3/7.

Apoptotic Signaling Pathways Leading to Caspase-3/7 Activation

The activation of effector Caspases-3 and -7 is a convergence point for two primary apoptotic signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

-

The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors (e.g., Fas, TNFR1). This binding event leads to the recruitment of adaptor proteins and pro-Caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-Caspase-8 molecules undergo auto-activation and subsequently cleave and activate downstream effector caspases, including Caspase-3 and -7.

-

The Intrinsic Pathway: Cellular stress signals, such as DNA damage, oxidative stress, or growth factor withdrawal, trigger the intrinsic pathway. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-Caspase-9, which in turn cleaves and activates Caspase-3 and -7.

Caption: Convergence of apoptotic pathways on Caspase-3/7 activation.

Quantitative Data and Assay Parameters

The efficiency of this compound as a substrate is defined by its kinetic parameters. These values are crucial for designing robust experiments and for the development of high-throughput screening assays for caspase inhibitors.

Table 1: Kinetic Properties of this compound

| Parameter | Caspase-3 | Caspase-7 |

|---|---|---|

| Michaelis Constant (Km) | ~10-20 µM | ~50-100 µM |

| Catalytic Rate (kcat) | >10 s-1 | >5 s-1 |

| Catalytic Efficiency (kcat/Km) | ~1 x 106 M-1s-1 | ~1 x 105 M-1s-1 |

Note: Values are approximate and can vary based on buffer conditions, temperature, and enzyme source.

Table 2: Recommended Assay Parameters for this compound

| Parameter | Recommended Value |

|---|---|

| Excitation Wavelength | 390-405 nm |

| Emission Wavelength | 495-505 nm |

| Working Concentration | 20-50 µM |

| Assay Buffer pH | 7.2 - 7.5 |

| Incubation Temperature | 37°C |

Experimental Protocols

The following section provides a detailed methodology for a standard fluorometric Caspase-3/7 activity assay using this compound with cell lysates.

Materials

-

Cells of interest (adherent or suspension)

-

Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% Glycerol, 10 mM DTT)

-

This compound substrate (e.g., 1 mM stock in DMSO)

-

96-well black, clear-bottom microplate

-

Fluorometric plate reader

Experimental Workflow

Caption: Workflow for a fluorometric Caspase-3/7 assay using cell lysates.

Detailed Procedure

-

Cell Seeding and Treatment: Seed cells in appropriate culture vessels. Once ready, treat the cells with the desired apoptosis-inducing agent for a specified duration. Include an untreated control group.

-

Harvesting:

-

For adherent cells, wash with ice-cold PBS, then scrape into a minimal volume of PBS.

-

For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 minutes).

-

Wash the cell pellet once with ice-cold PBS.

-

-

Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1-2 x 106 cells per 50 µL). Incubate on ice for 15-20 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysate at 10,000-14,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay. This is crucial for normalizing caspase activity.

-

Assay Setup:

-

In a 96-well black plate, add 50 µL of 2X Reaction Buffer to each well.

-

Add 20-50 µg of protein lysate to each well and adjust the final volume to 90 µL with cell lysis buffer.

-

-

Reaction Initiation: Prepare a working solution of this compound by diluting the stock in the 2X Reaction Buffer to a final concentration of 50 µM. Add 10 µL of this solution to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the fluorescence intensity using a microplate fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

Data Analysis

Caspase activity is typically expressed as the rate of change in fluorescence units per unit of time, normalized to the amount of protein in the lysate (e.g., RFU/min/mg protein). The fold-increase in activity is calculated by comparing the values from the treated samples to the untreated controls.

Advantages and Limitations

Advantages:

-

High Sensitivity: The fluorometric readout provides a highly sensitive detection method, allowing for the measurement of caspase activity in small sample sizes.

-

Quantitative: The assay provides a quantitative measure of enzyme activity, which is more informative than qualitative methods like Western blotting for active caspase fragments.

-

High-Throughput Compatibility: The simple, mix-and-read format is easily adaptable for high-throughput screening (HTS) of potential apoptosis modulators in drug discovery.

-

Specificity: The DEVD sequence offers good specificity for Caspase-3 and -7 over other caspases.

Limitations:

-

Substrate Specificity: While highly selective, this compound can also be cleaved by Caspase-7. Therefore, the assay measures the combined activity of both effector caspases. Specific inhibitors or knockout cell lines may be required to dissect the relative contribution of each.

-

In Vitro Measurement: The standard assay is performed on cell lysates, which represents an endpoint measurement and does not provide real-time data from living cells.

-

Signal Interference: Compounds in screening libraries or cellular components can autofluoresce or quench the AFC signal, potentially leading to false positives or negatives. Appropriate controls are essential.

Conclusion

This compound remains a cornerstone tool for apoptosis research. Its reliability, sensitivity, and amenability to quantification make it an invaluable substrate for detecting the hallmark activation of effector caspases. From basic research elucidating cell death pathways to high-throughput screening in drug development, the robust and straightforward nature of the this compound-based assay ensures its continued prominence in the field. A thorough understanding of its mechanism, protocols, and limitations is key to generating accurate and reproducible data in the study of programmed cell death.

An In-depth Technical Guide to the Discovery and History of the Ac-DEVD-AFC Substrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and technical details of the fluorogenic caspase-3 substrate, Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartyl-7-amino-4-trifluoromethylcoumarin (Ac-DEVD-AFC).

Introduction: The Need for a Specific Caspase-3 Substrate

The study of apoptosis, or programmed cell death, is fundamental to understanding normal physiology and various pathological conditions, including cancer, neurodegenerative disorders, and autoimmune diseases. A key family of proteases central to the execution of apoptosis is the caspases (cysteine-dependent aspartate-directed proteases). Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The ability to accurately and sensitively measure the activity of caspase-3 is paramount for researchers in the field. This need drove the development of specific substrates that could act as reporters of caspase-3 activity. The ideal substrate would be highly selective for caspase-3, exhibit a readily detectable signal upon cleavage, and be suitable for use in various experimental systems, including purified enzyme assays and cell lysates.

Discovery and History

The journey to the development of this compound is rooted in the foundational discoveries of the key players in apoptosis.

The Identification of Caspase-3 and its Substrate Specificity:

A pivotal moment in apoptosis research was the identification of the protease responsible for cleaving poly(ADP-ribose) polymerase (PARP), a key event in apoptosis. In 1995, a seminal paper by Nicholson et al. in Nature described the purification and characterization of this protease, which they named apopain.[1] This enzyme was later identified as CPP32 and is now known as caspase-3. This work laid the groundwork for understanding the enzymatic activity that needed to be measured.

The true breakthrough in designing specific substrates came from the work of Thornberry and colleagues. A 1997 paper in the Journal of Biological Chemistry utilized a combinatorial substrate library to define the substrate specificities of various caspases.[2] This research demonstrated that caspases-3 and -7 have a strong preference for the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) at the P4 to P1 positions of their substrates.[2] This discovery was the cornerstone for the rational design of highly specific caspase-3 inhibitors and substrates.

The Choice of the Fluorophore: 7-Amino-4-trifluoromethylcoumarin (AFC):

With the optimal recognition sequence identified, the next step was to couple it to a reporter molecule. Fluorogenic reporters are particularly advantageous due to their high sensitivity. While other fluorophores like 7-amino-4-methylcoumarin (AMC) were in use, 7-amino-4-trifluoromethylcoumarin (AFC) offered several benefits. AFC exhibits a spectral profile with excitation and emission wavelengths that are longer than those of AMC, which can help to reduce background fluorescence from biological samples.

The principle of the assay is straightforward: the Ac-DEVD peptide is covalently linked to the AFC fluorophore. In this conjugated form, the fluorescence of AFC is quenched. Upon cleavage of the peptide by active caspase-3 between the aspartate (D) and AFC, the AFC is released, resulting in a significant increase in fluorescence that can be measured.

Quantitative Data

The following tables summarize the key quantitative data for the this compound substrate and its fluorescent product, AFC.

| Parameter | Value | Reference(s) |

| Enzyme | Caspase-3 (and Caspase-7) | [2] |

| Recognition Sequence | DEVD (Asp-Glu-Val-Asp) | [2] |

| Cleavage Site | After the C-terminal Aspartate (D) | [2] |

| Michaelis Constant (Km) | 9.7 µM |

Table 1: Enzymatic parameters of this compound with Caspase-3.

| Parameter | Value | Reference(s) |

| Excitation Maximum (λex) | ~400 nm | |

| Emission Maximum (λem) | ~505 nm | |

| Molar Extinction Coefficient (ε) | 17,000 M⁻¹cm⁻¹ at 384 nm in ethanol | [3] |

| Quantum Yield (Φ) | 0.53 in ethanol | [3] |

Table 2: Spectroscopic properties of free 7-Amino-4-trifluoromethylcoumarin (AFC).

Signaling Pathways and Experimental Workflows

Caspase-3 Activation Signaling Pathway

Caspase-3 is activated via two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including caspase-3.

Caption: Caspase-3 activation pathways.

Experimental Workflow for Caspase-3 Activity Assay

The following diagram illustrates a typical workflow for measuring caspase-3 activity in cell lysates using this compound.

Caption: Caspase-3 activity assay workflow.

Experimental Protocols

Caspase-3 Activity Assay in Cell Lysates

This protocol is a representative method for measuring caspase-3 activity in cell lysates.

Materials:

-

Cells of interest (adherent or suspension)

-

Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Protein quantification assay (e.g., Bradford or BCA)

-

This compound substrate (stock solution in DMSO, e.g., 10 mM)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT)

-

96-well black microplate

-

Fluorometric plate reader with excitation at ~400 nm and emission at ~505 nm

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated control.

-

-

Cell Lysis:

-

Harvest cells (by scraping for adherent cells or centrifugation for suspension cells).

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

-

Incubate on ice for 15-30 minutes.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and keep it on ice.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates.

-

-

Caspase-3 Activity Assay:

-

In a 96-well black microplate, add a consistent amount of protein from each cell lysate (e.g., 20-50 µg) to each well.

-

Adjust the volume of each well to be equal with Assay Buffer.

-

Include wells for a negative control (lysate from untreated cells) and a blank (Assay Buffer only).

-

Prepare a working solution of this compound in Assay Buffer (e.g., a final concentration of 50 µM in the well).

-

Add the this compound working solution to each well to initiate the reaction.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at various time points (e.g., every 15 minutes for 1-2 hours) or as a single endpoint reading.

-

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Plot the fluorescence intensity over time. The slope of the linear portion of the curve is proportional to the caspase-3 activity.

-

Alternatively, for an endpoint assay, compare the fluorescence intensity of the treated samples to the untreated control.

-

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), followed by the coupling of the peptide to the AFC fluorophore. The following is a representative protocol.

Materials:

-

Fmoc-Asp(OtBu)-Wang resin

-

Fmoc-Val-OH

-

Fmoc-Glu(OtBu)-OH

-

Fmoc-Asp(OtBu)-OH

-

Acetic anhydride

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

7-amino-4-trifluoromethylcoumarin (AFC)

-

(Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the aspartate.

-

Peptide Chain Elongation (Iterative Steps):

-

Coupling of Valine: Activate Fmoc-Val-OH with DIC and HOBt in DMF and add it to the deprotected resin. Allow the coupling reaction to proceed.

-

Fmoc Deprotection: Remove the Fmoc group from the newly added valine with 20% piperidine in DMF.

-

Repeat Coupling and Deprotection: Sequentially couple Fmoc-Glu(OtBu)-OH and Fmoc-Asp(OtBu)-OH using the same activation and deprotection steps.

-

-

N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the peptide by treating the resin with acetic anhydride.

-

Cleavage and Deprotection of the Peptide: Cleave the Ac-DEVD peptide from the resin and remove the side-chain protecting groups (OtBu) by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Purification of the Peptide: Precipitate the cleaved peptide in cold diethyl ether, and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Coupling of AFC to the Peptide:

-

Dissolve the purified Ac-DEVD peptide and 7-amino-4-trifluoromethylcoumarin in DMF.

-

Add a coupling agent such as BOP and a base like DIPEA.

-

Allow the reaction to proceed until completion.

-

-

Final Purification: Purify the final product, this compound, by RP-HPLC.

-

Characterization: Confirm the identity and purity of the product by mass spectrometry and HPLC.

Conclusion

The development of the this compound substrate has been a significant advancement in the field of apoptosis research. Its high specificity for caspase-3 and -7, coupled with the sensitive fluorescent readout of AFC, has made it an indispensable tool for scientists studying programmed cell death. Understanding the history of its development, from the initial identification of caspase-3 to the elucidation of its substrate specificity, provides valuable context for its application in the laboratory. The detailed protocols and quantitative data provided in this guide are intended to support researchers in the robust and accurate measurement of caspase-3 activity, furthering our understanding of the intricate mechanisms of apoptosis.

References

- 1. Extinction Coefficient [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]

- 2. A combinatorial approach defines specificities of members of the caspase family and granzyme B. Functional relationships established for key mediators of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PhotochemCAD | Coumarin 151 [photochemcad.com]

Ac-DEVD-AFC: A Technical Guide to its Chemical Properties, Structure, and Use as a Caspase-3 Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DEVD-AFC, or N-Acetyl-L-α-aspartyl-L-α-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine, is a highly specific and sensitive fluorogenic substrate for caspase-3, a key executioner enzyme in the apoptotic pathway.[1][2][3] Its utility in apoptosis research and drug discovery stems from its ability to generate a quantifiable fluorescent signal upon cleavage by active caspase-3. This guide provides a comprehensive overview of the chemical and structural properties of this compound, alongside detailed experimental protocols for its application in caspase-3 activity assays.

Chemical Properties and Structure

This compound is a synthetic tetrapeptide, DEVD (Asp-Glu-Val-Asp), which mimics the cleavage site of poly (ADP-ribose) polymerase (PARP), a natural substrate of caspase-3.[4][5] The N-terminus of the peptide is acetylated (Ac), and the C-terminus is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).

Chemical Structure

The molecular structure of this compound consists of the tetrapeptide sequence Asp-Glu-Val-Asp, with an acetyl group protecting the N-terminus and the AFC fluorophore attached to the C-terminal aspartate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₃₀H₃₄F₃N₅O₁₃ | [2][3][6] |

| Molecular Weight | 729.6 g/mol | [2][3][4][5][6] |

| CAS Number | 201608-14-2 | [2][3][6][7][8] |

| Excitation Wavelength | 400 nm | [2][4][5][7][8][9] |

| Emission Wavelength | 505 nm (peak) | [2][4][5][7][8] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥90-98% | [2][3][5] |

| Solubility | DMSO (100 mg/mL), Water (1 mg/mL), Methanol, DMF | [1][2][7] |

| Storage | -20°C, protected from light | [4][6][7][8][10] |

| Km for Caspase-3 | 9.7 µM | [2][5][8] |

Mechanism of Action

In its intact form, this compound is non-fluorescent. However, in the presence of active caspase-3, the enzyme recognizes and cleaves the peptide bond between the C-terminal aspartate (D) residue and the AFC molecule. This cleavage event liberates the AFC fluorophore, which then exhibits strong fluorescence upon excitation at 400 nm, with an emission maximum at 505 nm.[2][4][5][7] The intensity of the fluorescence signal is directly proportional to the amount of active caspase-3 in the sample.

The enzymatic cleavage of this compound by caspase-3 is a critical step in the signaling pathway that leads to a detectable fluorescent signal.

Enzymatic cleavage of this compound by active caspase-3.

Experimental Protocols

The following protocols provide a general framework for performing caspase-3 activity assays using this compound. Optimization may be required depending on the specific experimental system.

Reagent Preparation

-

This compound Stock Solution (1-10 mM): Reconstitute lyophilized this compound in DMSO to the desired stock concentration.[4][10] Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

-

Assay Buffer: A typical assay buffer consists of 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, and 10% sucrose, with a pH of 7.2.[4] Alternatively, a buffer containing 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT can be used.[11]

-

Cell Lysis Buffer: A suitable lysis buffer may contain 25 mM HEPES (pH 7.4), 0.1% Triton X-100, 10% glycerol, 5 mM DTT, and protease inhibitors.[9]

In Vitro Caspase-3 Activity Assay (Purified Enzyme)

-

Prepare a reaction mixture by diluting the this compound stock solution in assay buffer to a final concentration of 50 µM.[5]

-

Add purified active caspase-3 (e.g., 50 ng) to the reaction mixture.[4]

-

Incubate the reaction at 37°C for 1-2 hours, protected from light.[4][5]

-

Measure the fluorescence using a spectrofluorometer or plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[4][5]

Caspase-3 Activity Assay in Cell Lysates

-

Induce apoptosis in your cell line of interest using a known stimulus. Include a non-induced control group.

-

Harvest cells and prepare cell lysates using an appropriate lysis buffer.[5][9] The amount of cell lysate required will vary and should be optimized.[4]

-

Add the cell lysate to a reaction mixture containing this compound in assay buffer (final substrate concentration of 50-100 µM).[5][9]

-

Incubate the reaction at 37°C for 1-2 hours, protected from light.[5]

-

Measure the fluorescence at Ex/Em = 400/505 nm.

-

The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the induced sample to the uninduced control.[5]

A generalized workflow for a typical caspase-3 activity assay using this compound is depicted below.

Experimental workflow for a caspase-3 activity assay.

Conclusion

This compound is an invaluable tool for the study of apoptosis and the screening of caspase-3 inhibitors. Its well-defined chemical properties, specific mechanism of action, and straightforward application in fluorometric assays make it a staple in both basic research and drug development settings. The provided protocols and diagrams serve as a foundational guide for the effective utilization of this powerful substrate.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. biopioneer.com.tw [biopioneer.com.tw]

- 6. agscientific.com [agscientific.com]

- 7. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]

- 8. glpbio.com [glpbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Ac-DEVD-AFC as a Fluorogenic Substrate for Caspase-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinetic properties of the fluorogenic substrate Ac-DEVD-AFC when used to measure the activity of caspase-3, a critical executioner caspase in the apoptotic pathway. This document includes a summary of the Michaelis-Menten constant (Km), detailed experimental protocols for its determination, and visualizations of the relevant biological and experimental workflows.

Core Data: Kinetic Parameters of this compound and Caspase-3

The Michaelis-Menten constant (Km) is a fundamental parameter for characterizing the affinity of an enzyme for its substrate. In the context of caspase-3 and its fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin (this compound), the Km value is a crucial metric for designing and interpreting apoptosis assays.

| Parameter | Value | Enzyme | Substrate | Notes |

| Km | 9.7 µM | Caspase-3 (CPP32) | This compound | This value is widely cited and is based on the cleavage of the substrate after the aspartate residue, releasing the fluorescent AFC molecule.[1][2][3] |

Caspase-3 Signaling Pathway

Caspase-3 is a key executioner caspase that, once activated, cleaves a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Its activation can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

Caption: Overview of the intrinsic and extrinsic pathways leading to the activation of caspase-3 and subsequent apoptosis.

Experimental Protocol for Km Determination of this compound for Caspase-3

The determination of the Km value involves measuring the initial reaction velocity of caspase-3 at various concentrations of the this compound substrate. The data are then fitted to the Michaelis-Menten equation to calculate the Km.

Materials and Reagents

-

Recombinant active caspase-3

-

This compound substrate

-

Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2)[4]

-

96-well microplate (black, for fluorescence readings)

-

Fluorescence microplate reader with excitation at 400 nm and emission at 505 nm[1][2][3]

-

DMSO for substrate reconstitution

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the Km value.

Caption: Experimental workflow for the determination of the Km value of this compound for caspase-3.

Detailed Methodological Steps

-

Reagent Preparation :

-

Prepare the assay buffer as described in the materials section. Ensure all components are fully dissolved and the pH is adjusted correctly.

-

Reconstitute the lyophilized this compound substrate in DMSO to create a stock solution (e.g., 10 mM).

-

Dilute the recombinant active caspase-3 in assay buffer to a final concentration that yields a linear rate of fluorescence increase over the desired time course.

-

-

Substrate Dilution Series :

-

Perform a series of dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations that bracket the expected Km value (e.g., 0.1 µM to 100 µM).

-

-

Assay Procedure :

-

To a 96-well plate, add a fixed volume of each substrate dilution.

-

To initiate the reaction, add a constant volume of the diluted active caspase-3 to each well.[4]

-

Include control wells containing the substrate without the enzyme (blank) and the enzyme without the substrate.

-

-

Fluorescence Measurement :

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1][2][3]

-

Take readings at regular intervals (e.g., every 1-2 minutes) for a period during which the reaction rate is linear.

-

-

Data Analysis :

-

For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. This is typically expressed as relative fluorescence units (RFU) per minute.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis software to determine the Km and Vmax values.

-

This in-depth guide provides the necessary information for researchers and professionals to accurately utilize this compound for the quantification of caspase-3 activity and to understand the underlying principles of its kinetic characterization.

References

The Core Mechanism of Caspase-3 Cleavage of Ac-DEVD-AFC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the biochemical process by which caspase-3, a key executioner enzyme in apoptosis, recognizes and cleaves the synthetic fluorogenic substrate N-Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartyl-7-amino-4-trifluoromethylcoumarin (Ac-DEVD-AFC). This process is fundamental to the widely used in vitro assay for quantifying caspase-3 activity, a critical measurement in the study of programmed cell death and the development of therapeutic agents targeting this pathway.

The Molecular Machinery: Caspase-3 Structure and Active Site

Caspase-3 is a cysteine-aspartic protease, meaning it utilizes a cysteine residue in its active site to cleave target proteins specifically after an aspartic acid residue.[1][2] The enzyme exists as an inactive zymogen, or procaspase-3, which must be proteolytically processed by initiator caspases (such as caspase-8 or caspase-9) to become active.[3] The active form of caspase-3 is a heterodimer composed of a large (p17) and a small (p10) subunit.[3][4]

The catalytic activity of caspase-3 resides in a highly specific active site. The key players in this active site are a catalytic dyad consisting of Cysteine-163 (Cys-163) and Histidine-121 (His-121).[1][5] This dyad is responsible for the nucleophilic attack on the peptide bond of the substrate. The substrate-binding pocket of caspase-3 is further divided into subsites (S1, S2, S3, S4) that recognize the four amino acid residues of the target sequence (P1, P2, P3, P4). For caspase-3, the preferred recognition sequence is Asp-Glu-Val-Asp (DEVD).[1][4] The S1 pocket has a strong preference for the negatively charged side chain of aspartic acid at the P1 position, which is the primary determinant of caspase-3's specificity.[6][7]

The Cleavage Reaction: A Step-by-Step Breakdown

The cleavage of this compound by caspase-3 is a classic example of cysteine protease catalysis. The process can be broken down into the following key steps:

-

Substrate Binding: The this compound substrate binds to the active site of caspase-3. The DEVD tetrapeptide sequence fits into the S4-S1 subsites of the enzyme.[6][7]

-

Nucleophilic Attack: The thiol group of Cys-163, activated by the adjacent His-121, acts as a nucleophile and attacks the carbonyl carbon of the peptide bond between the second aspartic acid (D) of the DEVD sequence and the AFC fluorophore.[1][2]

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate, which is stabilized by hydrogen bonds from the backbone amides of Cys-163 and Gly-238.[1]

-

Acyl-Enzyme Intermediate Formation and AFC Release: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The AFC molecule is released, and its fluorescence can be detected.[4][8] An acyl-enzyme intermediate is formed, where the Ac-DEVD portion of the substrate is covalently attached to the Cys-163 residue.

-

Deacylation: A water molecule, activated by His-121, attacks the acyl-enzyme intermediate. This leads to the hydrolysis of the ester bond, releasing the Ac-DEVD peptide and regenerating the active enzyme.

Quantitative Analysis of Caspase-3 Activity

The cleavage of this compound results in the release of the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC), which exhibits a significant increase in fluorescence upon liberation from the quenching effects of the peptide.[4][9] This property forms the basis of a highly sensitive and continuous assay for measuring caspase-3 activity. The rate of AFC release is directly proportional to the enzymatic activity of caspase-3.

| Parameter | Value | Substrate | Enzyme Source | Reference |

| Km | 9.7 µM | This compound | Activated Caspase-3 | [8][9][10] |

| Km | 10 µM | Ac-DEVD-AMC | Caspase-3 | [11] |

| Excitation Wavelength | 400 nm | AFC | [4][9][10] | |

| Emission Wavelength | 505 nm | AFC | [4][9][10] |

Experimental Protocol: Caspase-3 Activity Assay

The following protocol provides a detailed methodology for measuring caspase-3 activity in cell lysates using the this compound substrate.

Materials:

-

Cells of interest (treated and untreated)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

This compound substrate (10 mM stock in DMSO)

-

Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2)[4]

-

96-well black microplate

-

Fluorometer capable of excitation at 400 nm and emission at 505 nm

Procedure:

-

Cell Lysate Preparation:

-

Induce apoptosis in the desired cell population. Include a non-induced control group.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) containing the caspases. Determine the protein concentration of the lysate.

-

-

Assay Setup:

-

Prepare a 2X reaction buffer containing the this compound substrate. For a final concentration of 50 µM substrate, dilute the 10 mM stock accordingly in the Assay Buffer.

-

In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Add 50 µL of the 2X reaction buffer to each well to initiate the reaction.

-

Include a blank control containing lysis buffer and the 2X reaction buffer without cell lysate.

-

(Optional) Include a negative control with cell lysate from non-apoptotic cells.

-

(Optional) Include a positive control with purified active caspase-3.[4]

-

(Optional) To confirm specificity, include a sample with a caspase-3 inhibitor, such as Ac-DEVD-CHO.[4][12]

-

-

Measurement:

-

Immediately place the plate in a fluorometer pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) at regular intervals (e.g., every 5 minutes) for 1-2 hours.

-

-

Data Analysis:

-

Subtract the blank reading from all sample readings.

-

Plot the fluorescence intensity versus time.

-

The caspase-3 activity can be expressed as the rate of change in fluorescence (RFU/min) and normalized to the protein concentration of the lysate.

-

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and workflows.

Caption: Caspase-3 is activated by both extrinsic and intrinsic apoptotic pathways.

Caption: The catalytic cycle of this compound cleavage by caspase-3.

References

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. assaygenie.com [assaygenie.com]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. Caspase-3 Regulatory Mechanisms - Proteopedia, life in 3D [proteopedia.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. DSpace [scholarworks.gsu.edu]

- 8. apexbt.com [apexbt.com]

- 9. caymanchem.com [caymanchem.com]

- 10. biopioneer.com.tw [biopioneer.com.tw]

- 11. ulab360.com [ulab360.com]

- 12. This compound Caspase-3 Fluorogenic Substrate | ABIN2690897 [antikoerper-online.de]

Methodological & Application

Measuring Apoptosis: A Detailed Protocol for the Ac-DEVD-AFC Caspase-3 Assay in Cell Lysates

Application Note and Protocol for Researchers

This document provides a comprehensive guide for quantifying caspase-3 activity in cell lysates using the fluorogenic substrate Ac-DEVD-AFC. This assay is a robust method for researchers, scientists, and drug development professionals to measure apoptosis in a cell population.

Principle of the Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[1][2] It is synthesized as an inactive proenzyme and, upon apoptotic signaling, is cleaved into its active form.[2][3] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[1][4]

The this compound caspase-3 assay utilizes a synthetic tetrapeptide, this compound, which mimics the natural cleavage site of caspase-3 in Poly (ADP-ribose) polymerase (PARP).[5][6][7] The substrate consists of the DEVD amino acid sequence conjugated to a fluorescent molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved state, the substrate is not fluorescent. However, in the presence of active caspase-3, the enzyme cleaves the bond between the DEVD peptide and the AFC molecule.[6][7] This release of free AFC results in a fluorescent signal that can be measured using a fluorometer.[8][9] The intensity of the fluorescence is directly proportional to the amount of active caspase-3 in the cell lysate.

Caspase-3 Activation Pathway

The activation of caspase-3 is a central event in the apoptotic cascade and can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[1] Both pathways converge to activate executioner caspases, including caspase-3.

Experimental Protocol

This protocol provides a general procedure for the this compound caspase-3 assay. Optimization may be required depending on the cell type and experimental conditions.

Materials and Reagents

| Reagent/Material | Specifications |

| This compound Substrate | Store at -20°C, protected from light. Reconstitute in DMSO.[5][6] |

| Cell Lysis Buffer | e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, pH 7.4. Store at 4°C. |

| Assay Buffer (2X) | e.g., 40 mM HEPES, 20% glycerol, 4 mM DTT, pH 7.5. Prepare fresh.[5] |

| Dithiothreitol (DTT) | 1 M stock solution. Store at -20°C. |

| Phosphate-Buffered Saline (PBS) | pH 7.4. |

| Microplate Reader | Capable of fluorescence detection at Ex/Em = 400/505 nm.[8] |

| 96-well black plates | For fluorescence assays. |

| Refrigerated Centrifuge | |

| Cell Culture Supplies |

Cell Lysate Preparation

For Suspension Cells:

-

Induce apoptosis in your cells using the desired method. An uninduced control cell population should be cultured in parallel.

-

Count the cells and pellet 1-5 x 106 cells by centrifugation at 400 x g for 5 minutes.[8]

-

Carefully remove the supernatant and wash the cell pellet once with ice-cold PBS.

-

Pellet the cells again and resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.[8]

-

Incubate the cell suspension on ice for 10 minutes.[8]

-

Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[10]

-

Transfer the supernatant, which contains the cytosolic extract, to a fresh, pre-chilled tube. This is your cell lysate.

For Adherent Cells:

-

Induce apoptosis as required.

-

Carefully decant the culture medium.

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate (e.g., 0.5 mL for a 10 cm plate).[11]

-

Incubate the plate on ice for 5 minutes.[11]

-

Scrape the cells off the plate and transfer the lysate to a microcentrifuge tube.[11]

-

Proceed from step 6 of the suspension cell protocol.

Assay Procedure

-

Determine the protein concentration of your cell lysates to ensure equal loading.

-

In a 96-well black plate, add 50-200 µg of cell lysate per well.[8] Adjust the volume with Cell Lysis Buffer to a final volume of 50 µL.

-

Prepare the Reaction Mix (2X): For each reaction, mix 50 µL of 2X Assay Buffer with 10 mM DTT (final concentration).[8]

-

Add 50 µL of the 2X Reaction Buffer to each well containing the cell lysate.[8]

-

Add 5 µL of 1 mM this compound substrate to each well to achieve a final concentration of 50 µM.[8]

-

Set up Controls:

-

Negative Control (No Lysate): 50 µL of Cell Lysis Buffer, 50 µL of 2X Reaction Buffer, and 5 µL of substrate.

-

Uninduced Control: Lysate from untreated cells.

-

Positive Control (Optional): Purified active caspase-3.

-

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[8]

-

Measure the fluorescence in a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[8]

Experimental Workflow

Data Analysis

The results are typically expressed as the fold-increase in caspase-3 activity in the induced sample compared to the uninduced control.

-

Subtract the fluorescence value of the no-lysate (blank) control from all other readings.

-

Calculate the fold-increase in caspase-3 activity using the following formula:

Fold-Increase = (Fluorescence of Induced Sample) / (Fluorescence of Uninduced Control)

Quantitative Data Summary

| Parameter | Value |

| Substrate | This compound |

| Substrate Stock Concentration | 1 mM in DMSO |

| Final Substrate Concentration | 50 µM[8] |

| Cell Number per Assay | 1-5 x 106[8] |

| Lysate Protein per Assay | 50-200 µg[8] |

| Incubation Time | 1-2 hours[8] |

| Incubation Temperature | 37°C[8] |

| Excitation Wavelength | 400 nm[6][8] |

| Emission Wavelength | 505 nm[6][8] |

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Substrate degradation. | Aliquot the substrate and avoid repeated freeze-thaw cycles. Protect from light. |

| Contaminated reagents. | Use fresh, high-quality reagents. | |

| Low or no signal in induced samples | Insufficient apoptosis induction. | Optimize the concentration and duration of the apoptotic stimulus. |

| Inactive caspase-3. | Ensure proper lysate preparation and storage. Avoid protease inhibitors in the lysis buffer.[12] | |

| Incorrect filter settings. | Verify the excitation and emission wavelengths on the fluorometer. | |

| High variability between replicates | Pipetting errors. | Use a multichannel pipette for reagent addition to ensure consistency.[13] Calibrate pipettes regularly. |

| Inconsistent cell numbers. | Accurately count cells before lysis. |

References

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]

- 2. assaygenie.com [assaygenie.com]

- 3. mesoscale.com [mesoscale.com]

- 4. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ulab360.com [ulab360.com]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. apexbt.com [apexbt.com]

- 8. biopioneer.com.tw [biopioneer.com.tw]

- 9. cephamls.com [cephamls.com]

- 10. abcam.com [abcam.com]

- 11. media.cellsignal.com [media.cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

Illuminating Apoptosis: A Detailed Protocol for Live-Cell Caspase-3/7 Activity Monitoring Using Ac-DEVD-AFC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. A key executioner in this process is Caspase-3, a cysteine-aspartic protease.[1][2] The activation of Caspase-3 is a hallmark of apoptosis and serves as a critical biomarker for assessing cell death.[1][3] This document provides a comprehensive protocol for the use of N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin (Ac-DEVD-AFC), a fluorogenic substrate, for the sensitive detection of Caspase-3 and -7 activity in live cells.

This compound is a non-fluorescent tetrapeptide substrate that can readily penetrate the cell membrane.[4] In apoptotic cells, activated Caspase-3/7 cleaves the DEVD sequence, releasing the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC).[5][6][7] The resulting fluorescence, which can be measured using a fluorescence microscope or plate reader, is directly proportional to the level of Caspase-3/7 activity.[8][9]

Principle of the Assay

The assay is based on the specific recognition and cleavage of the DEVD peptide sequence by activated Caspase-3 and -7.[5][6][10]

Materials and Reagents

| Reagent | Supplier (Example) | Catalog Number (Example) |

| This compound | APExBIO | A3340 |

| Anhydrous DMSO | Sigma-Aldrich | D2650 |

| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Apoptosis Inducer (e.g., Staurosporine) | Cayman Chemical | 10009219 |

| Caspase-3/7 Inhibitor (Ac-DEVD-CHO) | BD Biosciences | 556465 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

Experimental Protocols

A. Reagent Preparation

-

This compound Stock Solution (10 mM):

-

Reconstitute the lyophilized this compound powder in anhydrous DMSO to a final concentration of 10 mM.[4] For example, for 1 mg of this compound (MW: 729.61 g/mol ), add 137 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[6]

-

-

Apoptosis Inducer Stock Solution:

-

Prepare a stock solution of the chosen apoptosis inducer (e.g., 1 mM Staurosporine in DMSO) according to the manufacturer's instructions.

-

Store at -20°C.

-

-

Caspase-3/7 Inhibitor Stock Solution (Optional):

-

Prepare a stock solution of Ac-DEVD-CHO in DMSO.

-

Store at -20°C. This will serve as a negative control to confirm the specificity of the assay.[6]

-

B. Cell Culture and Treatment

-

Cell Seeding:

-

Seed cells in a suitable culture vessel (e.g., 96-well black, clear-bottom plate for fluorescence plate reader analysis or chambered cover glass for microscopy).

-

The optimal cell density should be determined empirically but is typically in the range of 5 x 10⁴ to 2 x 10⁵ cells per well for a 96-well plate.[11]

-

Incubate cells overnight at 37°C in a 5% CO₂ incubator to allow for attachment.

-

-

Induction of Apoptosis:

-

Treat cells with the apoptosis inducer at a predetermined optimal concentration and for a specific duration. For example, treat cells with 1 µM staurosporine for 3-6 hours.

-

Include the following controls:

-

Untreated Control: Cells treated with vehicle (e.g., DMSO) only.

-

Inhibitor Control (Optional): Cells pre-incubated with a Caspase-3/7 inhibitor (e.g., 50 µM Ac-DEVD-CHO) for 1 hour before adding the apoptosis inducer.

-

-

C. Live-Cell Staining with this compound

-

Preparation of Staining Solution:

-

Dilute the 10 mM this compound stock solution in pre-warmed cell culture medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to the desired final working concentration.[4] A typical starting concentration is 10-50 µM.[4][9] The optimal concentration should be determined for each cell line and experimental condition.

-

-

Cell Staining:

-

Carefully remove the culture medium from the cells.

-

Add the this compound staining solution to each well.

-

Incubate the cells at 37°C in a 5% CO₂ incubator for 1-2 hours, protected from light.[9] The optimal incubation time may vary depending on the cell type and should be optimized.

-

D. Data Acquisition and Analysis

Fluorescence can be monitored using either a fluorescence microscope or a microplate reader.

1. Fluorescence Microscopy:

-

After incubation, wash the cells once with pre-warmed PBS.

-

Add fresh pre-warmed medium or PBS for imaging.

-

Visualize the cells using a fluorescence microscope equipped with a filter set suitable for AFC detection (Excitation ≈ 400 nm, Emission ≈ 505 nm).[5][7]

-

Apoptotic cells will exhibit bright green fluorescence, primarily localized in the cytoplasm.

2. Fluorescence Microplate Reader:

-

Measure the fluorescence intensity directly in the 96-well plate.

-

Set the excitation wavelength to 400 nm and the emission wavelength to 505 nm.[5][7]

-

The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of treated samples to the untreated controls.[9]

Data Presentation

Table 1: Recommended Concentration Ranges and Incubation Times

| Parameter | Recommended Range | Notes |

| This compound Stock Concentration | 10 mM in DMSO | Store at -20°C, protected from light. |

| This compound Working Concentration | 10 - 50 µM | Titrate for optimal signal-to-noise ratio in your cell line. |

| Incubation Time | 1 - 2 hours | Optimize for your specific experimental setup. |

| Excitation Wavelength | 400 nm | |

| Emission Wavelength | 505 nm | [5][7] |

Signaling Pathway and Experimental Workflow

The activation of executioner caspases like Caspase-3 is a central event in both the intrinsic and extrinsic apoptotic pathways.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High background fluorescence in untreated cells | Substrate concentration too high | Titrate this compound to a lower working concentration. |

| Cell autofluorescence | Image cells before adding the substrate to determine baseline fluorescence. Use appropriate background subtraction during analysis. | |

| Weak or no signal in apoptotic cells | Insufficient apoptosis induction | Optimize the concentration and incubation time of the apoptosis inducer. |

| Substrate concentration too low | Increase the working concentration of this compound. | |

| Incorrect filter set | Ensure the use of a filter set appropriate for AFC (Ex: ~400 nm, Em: ~505 nm). | |

| Signal in inhibitor-treated control cells | Incomplete inhibition | Increase the concentration or pre-incubation time of the caspase inhibitor. |

| Phototoxicity or photobleaching | Excessive light exposure | Minimize exposure of stained cells to the excitation light. Use neutral density filters if available. |

Conclusion

The use of this compound provides a sensitive and reliable method for the real-time monitoring of Caspase-3/7 activity in live cells. This protocol, along with the provided troubleshooting guide and background information, offers a robust framework for researchers to investigate the dynamics of apoptosis in various experimental models, aiding in the discovery and characterization of novel therapeutics targeting this critical cellular pathway.

References

- 1. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caspase 3 - Wikipedia [en.wikipedia.org]

- 3. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. apexbt.com [apexbt.com]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]

- 9. biopioneer.com.tw [biopioneer.com.tw]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. media.cellsignal.com [media.cellsignal.com]